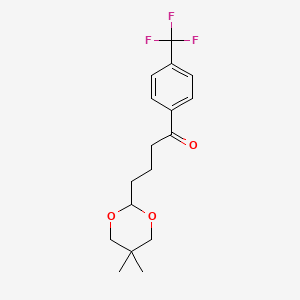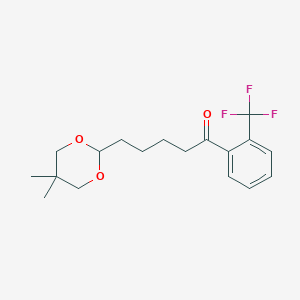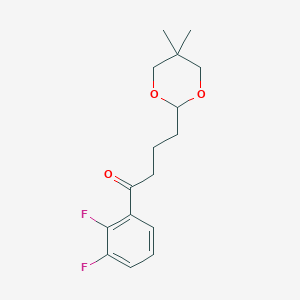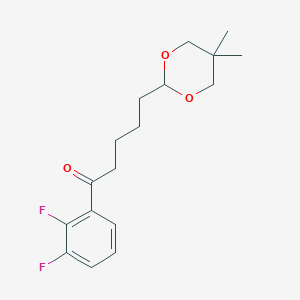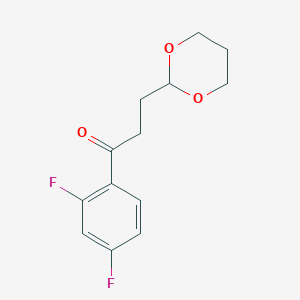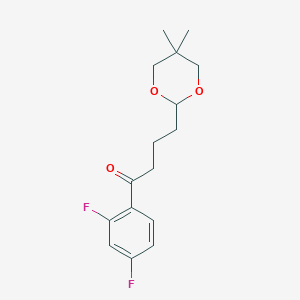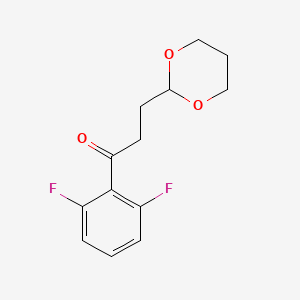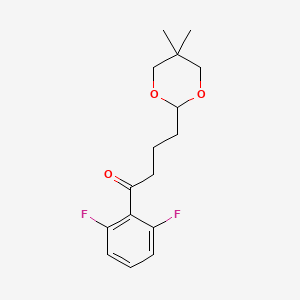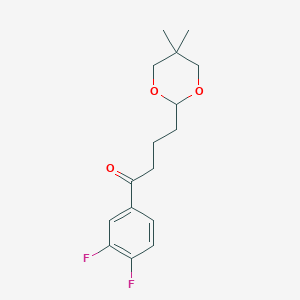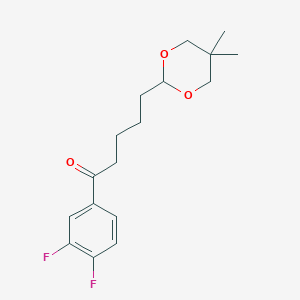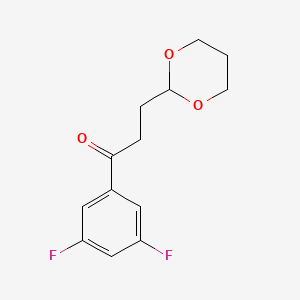![molecular formula C13H8F3NO3 B1326243 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 851266-73-4](/img/structure/B1326243.png)
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid, also known as TFMN, is a chemical compound with the molecular formula C13H8F3NO3 . It has a molecular weight of 283.2 g/mol. It is a white to brown solid .
Molecular Structure Analysis
The molecular structure of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid consists of a nicotinic acid molecule where one of the hydrogen atoms in the phenyl group is replaced by a trifluoromethoxy group . The InChI code for this compound is 1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19) .Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 283.21 . The storage temperature is +4°C . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 232.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique
Mechanisms and Effects on Lipoprotein Profile
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid, commonly referred to in studies as nicotinic acid or niacin, has been extensively researched for its effects on lipid metabolism, particularly its ability to lower LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. The mechanism through which nicotinic acid operates involves the identification of the G-protein-coupled receptor 109A as the receptor for nicotinic acid, leading to a favorable alteration in the HDL cholesterol profile. Beyond lipid metabolism, recent evidence suggests nonlipid-mediated anti-inflammatory effects of nicotinic acid, such as the direct enhancement of adiponectin secretion, demonstrating a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Clinical Use in Treatment of Lipid Disorders
Nicotinic acid has been widely used for the treatment of lipid disorders due to its capacity to significantly lower very low-density (VLDL) and low-density lipoprotein (LDL) levels, while concurrently increasing high-density lipoprotein (HDL) levels. Its role in reducing long-term mortality in patients with known coronary artery disease and potentially slowing or reversing the progression of atherosclerosis highlights its importance in clinical settings. However, its use is often balanced against the occurrence of frequent adverse reactions, such as cutaneous flushing, skin rash, and gastric upset, which can be mitigated through careful dosing titration (Figge, Figge, Souney, Mutnick, & Sacks, 1988).
Anticancer Potential
A significant area of research focuses on the anticancer potential of nicotinic acid derivatives. These compounds have been explored for their broad biological properties, with notable emphasis on their role as heterocyclic compounds in cancer research. Nicotinic acid and its derivatives have shown promising applications in the development of anticancer drugs, owing to their diverse biological activities. This makes them critical targets for ongoing research aimed at synthesizing and investigating nicotinamide derivatives for efficient anticancer drug development (Jain, Utreja, Kaur, & Jain, 2020).
Future Directions and Clinical Trials
The future of nicotinic acid in the treatment of atherosclerosis and lipid disorders may hinge on the outcomes of ongoing clinical outcome trials. These studies are crucial for further elucidating the 'pleiotropic' effects of nicotinic acid, beyond its primary function in altering lipid profiles, to include its anti-inflammatory and potentially atheroprotective roles. Further research is essential for the development of newer molecules that can mimic the beneficial effects of nicotinic acid without the associated side effects, ultimately broadening its application in clinical practice (Digby, Lee, & Choudhury, 2009).
Propriétés
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMUUMHVQNJOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647025 |
Source


|
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid | |
CAS RN |
851266-74-5, 851266-73-4 |
Source


|
| Record name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851266-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

